Bienvenue dans la boutique en ligne BenchChem!

Mebeverine

Pharmacovigilance Comparative Effectiveness Gastroenterology

Mebeverine (CAS 3625-06-7) is a β-phenylethylamine musculotropic antispasmodic acting via voltage-operated sodium channel blockade and intracellular calcium mobilization inhibition—distinct from antimuscarinic agents. Validated lower adverse event rate vs. dicycloverine (RR 0.33). Ideal for ex vivo organ bath studies, chiral HPLC method development (Chiralpak IA/Chiralcel OD), and BCS-based bioequivalence research. Extensive presystemic hydrolysis to veratric acid ensures minimal systemic confounds. Definitive positive control for GI smooth muscle relaxation independent of muscarinic receptor antagonism.

Molecular Formula C25H35NO5
Molecular Weight 429.5 g/mol
CAS No. 3625-06-7
Cat. No. B1676125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMebeverine
CAS3625-06-7
Synonyms4-(ethyl-(4-methoxy-alpha-methylphenethyl)aminobutyl) veratrate
duspatalin
mebeverine
mebeverine hydrochloride
spasmotalin
Molecular FormulaC25H35NO5
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESCCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC
InChIInChI=1S/C25H35NO5/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5/h9-14,18-19H,6-8,15-17H2,1-5H3
InChIKeyVYVKHNNGDFVQGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1.02 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mebeverine HCl Procurement Specification: Core Pharmacological Identity and Therapeutic Class


Mebeverine hydrochloride (CAS 2753-45-9, derived from mebeverine base CAS 3625-06-7) is a musculotropic antispasmodic agent classified as a β-phenylethylamine derivative [1]. Its therapeutic action in functional gastrointestinal disorders, notably Irritable Bowel Syndrome (IBS), is attributed to a dual mechanism: direct blockade of voltage-operated sodium channels on smooth muscle cells and inhibition of intracellular calcium mobilization, thereby reducing pathological hypercontractility without completely abolishing normal peristalsis [2]. Unlike tertiary amine antimuscarinics, mebeverine's primary clinical advantage is its targeted local effect on GI smooth muscle with minimal systemic anticholinergic burden [1].

Beyond Antispasmodic Class Effect: The Critical Distinction of Mebeverine's Musculotropic Selectivity


Generic substitution within the antispasmodic class is scientifically unsound due to fundamentally divergent pharmacodynamic and pharmacokinetic profiles. While mebeverine acts as a direct musculotropic agent on the GI smooth muscle cell, alternatives like hyoscine butylbromide or dicycloverine (dicyclomine) exert their effects via antimuscarinic/anticholinergic blockade at neuroeffector junctions [1]. This mechanistic divergence translates into quantifiable differences in adverse event profiles: a direct comparative trial reported a lower rate of adverse effects with mebeverine relative to dicycloverine (RR 0.33, 95% CI 0.10 to 1.04) [2]. Furthermore, mebeverine undergoes extensive presystemic hydrolysis to veratric acid, yielding negligible circulating parent drug concentrations—a stark contrast to systemically absorbed alternatives, which fundamentally alters the safety implications for long-term use [3]. Procurement must therefore be guided by specific chemical entity identity rather than class-based assumptions.

Quantitative Differentiation of Mebeverine: Comparative Data for Scientific Selection


Comparative Adverse Event Risk: Mebeverine vs. Dicycloverine in Clinical Practice

In a direct head-to-head comparison, mebeverine demonstrated a trend towards a lower rate of adverse effects compared to dicycloverine (dicyclomine), a widely used anticholinergic antispasmodic. The relative risk (RR) for adverse effects in the mebeverine group was 0.33, indicating a 67% reduction in risk compared to dicycloverine, although the 95% confidence interval (0.10 to 1.04) narrowly crossed the line of statistical significance [1]. This quantitative safety signal is critical for long-term therapeutic selection.

Pharmacovigilance Comparative Effectiveness Gastroenterology

Mechanistic Differentiation: Musculotropic Selectivity vs. Antimuscarinic Activity

Unlike tertiary amine antimuscarinics (e.g., dicyclomine), mebeverine's primary mechanism involves direct blockade of voltage-operated sodium channels on GI smooth muscle, inhibiting intracellular calcium accumulation without primarily antagonizing muscarinic receptors . In isolated guinea-pig taenia caeci smooth muscle cells, mebeverine hydrochloride (6×10⁻⁶ M) limited α1-adrenoceptor-mediated calcium mobilization, demonstrating a distinct cellular target profile [1]. While this is a class-level inference for musculotropic agents, it contrasts sharply with the mechanism of anticholinergics that block muscarinic receptors to inhibit contraction.

Smooth Muscle Pharmacology Ion Channel Physiology Drug Mechanism

Pharmacokinetic Distinction: Presystemic Hydrolysis to Veratric Acid as a Differentiating Feature

A defining pharmacokinetic characteristic of mebeverine is its rapid and extensive first-pass hydrolysis, resulting in negligible circulating concentrations of the parent drug in humans. Following oral administration, the primary circulating species is the metabolite veratric acid. A validated HPLC method determined plasma concentrations: parent mebeverine was quantifiable in the range of 0.01–10 µg/mL (trace levels), whereas the hydrolysis product veratric acid achieved mean peak plasma concentrations of 0.90 µg/mL, with a range extending to 13.5 µg/mL at 40-80 min [1]. This profound metabolic instability contrasts with more stable antispasmodics and dictates specific analytical requirements for bioequivalence and impurity testing.

Drug Metabolism Pharmacokinetics Bioanalysis

Analytical Distinction: Chiral Resolution Requirements for Mebeverine Enantiomers

Mebeverine is a racemic mixture of (+) and (-) enantiomers, which may exhibit stereoselective pharmacokinetics or pharmacodynamics. A validated chiral LC-MS method achieved baseline resolution of mebeverine enantiomers using a polysaccharide-based chiral stationary phase, with mean retention times of 1.16 min and 1.20 min, respectively [1]. Alternatively, a validated chiral HPLC-UV method on a Chiralcel OD column (cellulose tris(3,5-dimethylphenyl carbamate)) with detection at 263 nm also demonstrated successful separation [2]. This contrasts with achiral antispasmodics (e.g., trimebutine, which also has chiral centers but different separation requirements) and imposes specific analytical quality control demands for ensuring enantiomeric purity or studying stereoselective effects.

Chiral Chromatography Analytical Method Validation Quality Control

Clinical Efficacy Comparative Data: Mebeverine in Systematic Review and Meta-Analysis

A systematic review and meta-analysis of antispasmodic agents for IBS included 6 randomized controlled trials specifically evaluating mebeverine [1]. While the meta-analysis provides pooled efficacy estimates across multiple agents (including otilonium, hyoscine, pinaverium, and dicyclomine), the inclusion of mebeverine trials allows for indirect cross-study comparison. The data underscore that mebeverine has a defined evidence base supporting its use, though direct head-to-head efficacy comparisons with all alternatives are limited [2]. One included study noted that 16 weeks of mebeverine 100 mg four times daily was less effective than placebo for certain symptom domains, highlighting the variable response and the importance of patient selection [3].

Evidence-Based Medicine Systematic Review IBS Treatment

Procurement Specification: Mebeverine as First-Line Formulary Agent in National Health Systems

In several UK National Health Service (NHS) formularies, mebeverine 135mg tablets are designated as the first-line oral antispasmodic for IBS, with specific guidance to prescribe generically to control costs [1]. This contrasts with oral hyoscine butylbromide, which is noted for its poor oral absorption, and with modified-release mebeverine preparations (e.g., Colofac MR 200mg), which are often classified as non-formulary due to higher acquisition costs without proven added benefit [2][3]. This formulary positioning reflects a health-economic and therapeutic preference for immediate-release mebeverine over alternative agents and formulations, a critical factor for institutional procurement decisions.

Health Technology Assessment Formulary Management Procurement

Optimal Procurement and Application Scenarios for Mebeverine Based on Evidence Differentiation


Preclinical Models of Non-Anticholinergic GI Smooth Muscle Relaxation

Procure mebeverine as a tool compound for ex vivo organ bath or in vivo motility studies where the research objective is to investigate musculotropic smooth muscle relaxation independent of muscarinic receptor antagonism. Given its direct sodium channel blockade and calcium mobilization inhibition demonstrated in guinea-pig taenia caeci [1], mebeverine serves as a validated positive control distinct from antimuscarinic comparators like atropine or dicyclomine. Its extensive first-pass metabolism also makes it suitable for studying local GI pharmacology with minimal systemic confounds [2].

Analytical Method Development and Validation for Chiral Separation

Utilize racemic mebeverine as a challenging test analyte for developing and validating chiral HPLC or LC-MS methods. The documented successful separation on polysaccharide-based chiral stationary phases (e.g., Chiralpak IA, Chiralcel OD) with retention time differences of ~0.04 min provides a benchmark for method robustness and specificity testing [3]. This application is particularly relevant for analytical laboratories focused on enantiomeric impurity profiling or stereoselective pharmacokinetic studies, where mebeverine's chiral properties differentiate it from achiral antispasmodics [4].

Reference Standard for Bioequivalence Studies of Locally Acting GI Drugs

Procure mebeverine and its primary metabolite veratric acid as analytical reference standards for bioequivalence studies involving locally acting GI compounds. The well-characterized presystemic hydrolysis of mebeverine to veratric acid (Cmax 0.90 µg/mL) serves as a classic case study in the Biopharmaceutics Classification System (BCS) for highly metabolized drugs [2]. This makes mebeverine a valuable comparator or internal standard when developing assays for other compounds with extensive first-pass metabolism, where parent drug levels are negligible and metabolite monitoring is essential for regulatory submission.

Health Economics and Formulary Decision-Making Research

Employ mebeverine as a case study in pharmacoeconomic research comparing first-line generic prescribing strategies against branded or modified-release alternatives. The documented NHS formulary preference for generic mebeverine 135mg tablets over Colofac MR 200mg capsules provides a real-world example of cost-containment driven by clinical evidence and procurement policy [5][6]. Researchers in health technology assessment can use this scenario to model the budget impact of therapeutic substitution policies, leveraging the comparative adverse event data with dicycloverine (RR 0.33) to support value-based procurement decisions [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mebeverine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.